molecular formula C12H28ClN B1219575 Tributylammonium chloride CAS No. 6309-30-4

Tributylammonium chloride

Cat. No.: B1219575
CAS No.: 6309-30-4
M. Wt: 221.81 g/mol
InChI Key: KLBOFRLEHJAXIU-UHFFFAOYSA-N
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Description

Tributylammonium chloride is a quaternary ammonium salt with the chemical formula (C4H9)3NHCl. It is commonly used as a phase-transfer catalyst in various organic synthesis reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases, thereby enhancing the efficiency of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylammonium chloride can be synthesized through the reaction of tributylamine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where tributylamine is dissolved in water and hydrochloric acid is added dropwise with constant stirring. The reaction mixture is then heated to facilitate the formation of the quaternary ammonium salt. The product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent.

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through multiple stages of filtration and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tributylammonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation Reactions: It can act as a catalyst in oxidation reactions, such as the Baeyer-Villiger oxidation of ketones to esters.

    Reduction Reactions: It can also facilitate reduction reactions, although this is less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in organic solvents at room temperature.

    Oxidation Reactions: Reagents such as potassium peroxymonosulfate (KHSO5) are used in the presence of this compound as a phase-transfer catalyst.

    Reduction Reactions: Reducing agents like sodium borohydride can be used in the presence of this compound.

Major Products

    Substitution Reactions: The major products are quaternary ammonium salts with different substituents.

    Oxidation Reactions: The major products are esters formed from the oxidation of ketones.

    Reduction Reactions: The major products are reduced forms of the starting materials, such as alcohols from aldehydes or ketones.

Scientific Research Applications

Tributylammonium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is widely used as a phase-transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to carry out.

    Biology: It is used in the preparation of various biological compounds and in the study of biological membranes.

    Medicine: It has applications in drug synthesis and in the study of drug interactions with biological membranes.

    Industry: It is used in the production of various industrial chemicals, including polymers and surfactants.

Mechanism of Action

The mechanism by which tributylammonium chloride exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. The chloride ion acts as a nucleophile, participating in various substitution and oxidation reactions. The molecular targets and pathways involved include the interaction of the quaternary ammonium ion with the reactants and the stabilization of transition states during the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium chloride
  • Benzyltributylammonium chloride
  • Methylthis compound

Comparison

This compound is unique in its ability to act as a versatile phase-transfer catalyst. Compared to tetrabutylammonium chloride, it has a slightly different structure that can influence its reactivity and solubility. Benzylthis compound has a benzyl group, which can provide additional stability in certain reactions. Methylthis compound has a methyl group, making it more hydrophobic and potentially more effective in non-polar solvents.

Properties

IUPAC Name

N,N-dibutylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.ClH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBOFRLEHJAXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102-82-9 (Parent)
Record name Tributylammonium chloride
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Molecular Weight

221.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6309-30-4
Record name 1-Butanamine, N,N-dibutyl-, hydrochloride (1:1)
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Record name Tributylammonium chloride
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Record name Tributylammonium chloride
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Synthesis routes and methods I

Procedure details

While stirring, 18.54 g (100 mmole) of tri-n-butylamine was added drop by drop to 7.50 g (50 mmole) of L-(+)-tartaric acid, which was dissolved in 50 ml of water, whereby the solution was heated to 30° C. Subsequently, 18.81 g (100 mmole) of 3-chloro-2-hydroxy-propyltrimethylammonium chloride, which was dissolved in 100 ml of water, was added to the solution. The resultant clear solution was extracted with 8 separate portions of 150 ml of methylene chloride. The extractions were evaporated under vacuum. 21.65 g (97.6 percent yield) of tributylamine hydrochloride was obtained. (Together, the two last extractions only still contained 0.14 g of material.) The aqueous layer was evaporated in a rotary evaporator until dry. 23.22 g of a very viscous oil (102.5 percent) resulted. This was dissolved hot in 30 ml of methanol. It was mixed slowly with 93 ml of acetone until it became cloudy. The latter was again made to disappear by the addition of a few drops of methanol. After 72 hours, the mother liquor was decanted. The crystal crust was washed with acetone/methanol (3:1) and was dried under vacuum. The yield was 7.20 g of crystals (31.8 percent or 63.6 percent of the theory). The crystals had a melting point of 147° to 170° C. The crude tartrate was dissolved in 10 g of hot methanol and gradually 45 ml of acetone were added, whereupon the crystallization immediately started. The crystallization vessel was kept overnight in the refrigerator. The mother liquor was decanted off; the crystal cake was washed with acetone and dried. 5.78 g of crystals, corresponding to 51 percent of the theory, were obtained. The crystals had a melting point of 150° to 152° C. and a [α]D24 of -7.5° (c=1.04 in water). The tributylamine was recovered from the methylene chloride residue (raw tributylamine hydrochloride) with a yield of 96 percent by placing the residue in a solution of methylene chloride, shaking the solution with 1N of caustic soda solution and removing the solvent under vacuum.
Quantity
18.54 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
18.81 g
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reactant
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Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To this end, thiophosphoryl chloride and a primary alkylamine, for example n-butylamine, are reacted in molar ratios of preferably 0.9 to 1.1 mol of amine per mole of thiophosphoryl chloride in an inert solvent, for example ethyl acetate. The auxiliary base used is a trialkylamine, for example tri-n-butylamine, which is reacted to give the tri-n-butylamine hydrochloride. In a second reaction step, the N-alkylthiophosphoryl dichloride which has been formed in the first reaction is reacted with ammonia at temperatures of between preferably −20° C. and 50° C. to give the desired product N-alkylthiophosphoric triamide. In parallel with, and independently of, the second reaction step, ammonia acts as base 2 and accepts the hydrogen chloride from the trialkylamine hydrochloride with formation of ammonium chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
1 (± 0.1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trialkylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
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Reaction Step Seven
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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